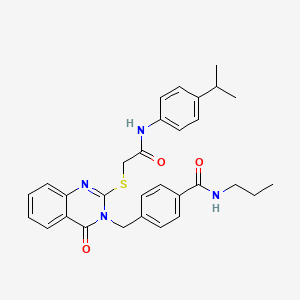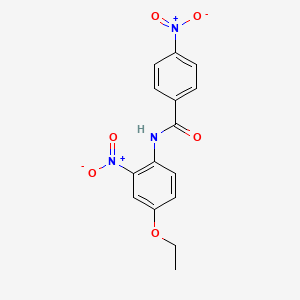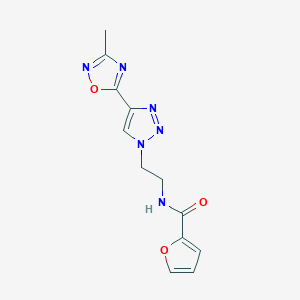
4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amine could be introduced through a reaction with an amine group, the thioether through a reaction with a thiol, and the quinazolinone and benzamide through more complex multi-step syntheses .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group might make it a base, the thioether could engage in redox reactions, and the quinazolinone and benzamide groups could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using a variety of techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Methodological Development
Palladium-Catalyzed Synthesis of Quinazolinones : A novel method involving palladium-catalyzed domino reactions offers a strategy to construct quinazolinones, indicating the utility of such compounds in synthesizing complex molecular architectures through efficient pathways (Hikawa et al., 2012).
Alkylation of Dihydroquinazolines : Research on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines highlights the compound's relevance in generating new molecular structures with potential applications in pharmaceuticals (Громачевская et al., 2017).
Ionic Liquid-Promoted Synthesis : The use of glycerol-based ionic liquids with a boron core as a novel medium for synthesizing quinazolinones showcases the compound's role in green chemistry and environmental sustainability (Safaei et al., 2013).
Biological and Pharmacological Research
Histone Deacetylase (HDAC) Inhibition : Novel thioquinazolinone-based 2-aminobenzamide derivatives have been designed and synthesized as potent HDAC inhibitors, displaying significant antiproliferative activities against various human cancer cell lines. This suggests the compound's potential in developing tumor-targeting therapies (Cheng et al., 2019).
Antimicrobial Activities : New quinazoline derivatives synthesized for potential use as antimicrobial agents have been evaluated against several bacterial and fungal strains, indicating the compound's relevance in addressing resistance and developing new antibiotics (Desai et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-4-17-31-28(36)23-11-9-21(10-12-23)18-34-29(37)25-7-5-6-8-26(25)33-30(34)38-19-27(35)32-24-15-13-22(14-16-24)20(2)3/h5-16,20H,4,17-19H2,1-3H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXGVYWXMOHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2567640.png)


![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile](/img/structure/B2567651.png)
![N-(3,4-difluorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2567652.png)
![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)
![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide](/img/structure/B2567655.png)


